molecular formula C23H15ClN2O4 B10880701 4-Nitrobenzyl 2-(4-chlorophenyl)quinoline-4-carboxylate

4-Nitrobenzyl 2-(4-chlorophenyl)quinoline-4-carboxylate

Cat. No.: B10880701
M. Wt: 418.8 g/mol
InChI Key: JKZBHQWFDKTYTR-UHFFFAOYSA-N
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Description

4-Nitrobenzyl 2-(4-chlorophenyl)quinoline-4-carboxylate is a complex organic compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal and synthetic organic chemistry. The compound features a quinoline core substituted with a 4-nitrobenzyl group and a 4-chlorophenyl group, making it a molecule of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrobenzyl 2-(4-chlorophenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation followed by nucleophilic substitution. The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM). The reaction is carried out under controlled temperatures to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Industrial methods also focus on optimizing reaction conditions to minimize by-products and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Nitrobenzyl 2-(4-chlorophenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of palladium catalysts.

Major Products Formed

    Oxidation: Formation of nitro-substituted quinoline derivatives.

    Reduction: Formation of amine-substituted quinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-Nitrobenzyl 2-(4-chlorophenyl)quinoline-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential antimicrobial and antioxidant activities.

    Medicine: Investigated for its potential use in developing new therapeutic agents.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Nitrobenzyl 2-(4-chlorophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro and chloro groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with a wide range of applications in medicinal chemistry.

    4-Nitrobenzyl derivatives: Compounds with similar nitrobenzyl groups but different core structures.

    4-Chlorophenyl derivatives: Compounds with similar chlorophenyl groups but different core structures.

Uniqueness

4-Nitrobenzyl 2-(4-chlorophenyl)quinoline-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of nitro, chloro, and quinoline moieties makes it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C23H15ClN2O4

Molecular Weight

418.8 g/mol

IUPAC Name

(4-nitrophenyl)methyl 2-(4-chlorophenyl)quinoline-4-carboxylate

InChI

InChI=1S/C23H15ClN2O4/c24-17-9-7-16(8-10-17)22-13-20(19-3-1-2-4-21(19)25-22)23(27)30-14-15-5-11-18(12-6-15)26(28)29/h1-13H,14H2

InChI Key

JKZBHQWFDKTYTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)OCC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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